2-Fluoro-4-(methoxymethoxy)phenylboronic acid
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Overview
Description
2-Fluoro-4-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxymethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-fluoro-4-hydroxyphenylboronic acid.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection reaction.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents like toluene or ethanol are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-4-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical reactions. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 5-Fluoro-2-(methoxymethoxy)phenylboronic acid
Uniqueness
2-Fluoro-4-(methoxymethoxy)phenylboronic acid is unique due to the presence of both a fluoro group and a methoxymethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in Suzuki-Miyaura coupling reactions and enhanced stability in biological systems compared to its analogs.
Properties
IUPAC Name |
[2-fluoro-4-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUAPSMNXJOMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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